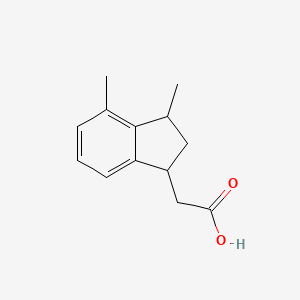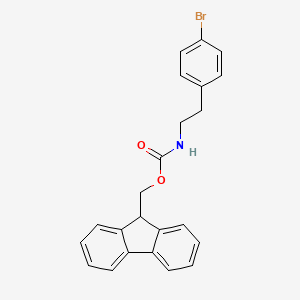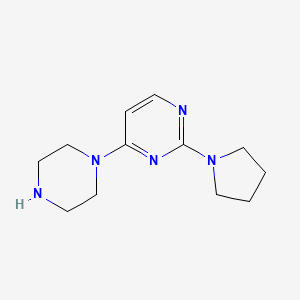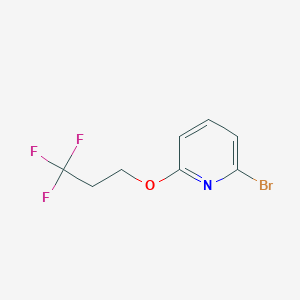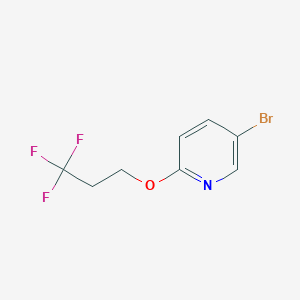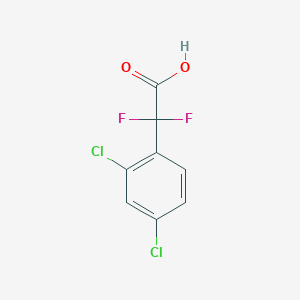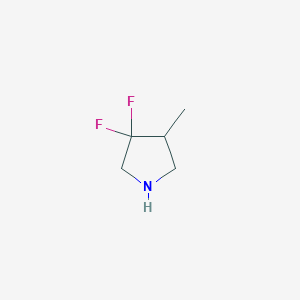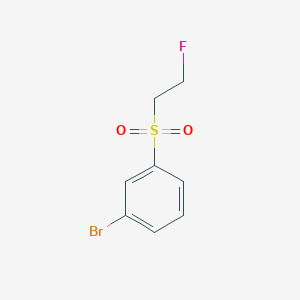
1-Bromo-3-(2-fluoroethanesulfonyl)benzene
Descripción general
Descripción
1-Bromo-3-(2-fluoroethanesulfonyl)benzene, also known as 1-Bromo-3-fluoro-2-ethanesulfonylbenzene or BEFS, is an organosulfur compound with a wide range of applications in synthetic organic chemistry and scientific research. It is a colorless, crystalline solid that is soluble in many organic solvents, such as methanol, ethanol, and dimethyl sulfoxide (DMSO). BEFS is a versatile reagent that has been used in the synthesis of a variety of compounds, including small molecules, polymers, and pharmaceuticals.
Aplicaciones Científicas De Investigación
SuFEx Click Chemistry
"1-Bromo-3-(2-fluoroethanesulfonyl)benzene" has been highlighted for its potential in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, offering a new fluorosulfonylation reagent known as 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF). This compound possesses three reactive sites (vinyl, bromide, and sulfonyl fluoride) making it an effective tris-electrophile and a valuable addition to the SuFEx tool cabinet. Its application in the regioselective synthesis of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition process highlights its utility in creating functionalized isoxazoles with sulfonyl fluoride moieties, demonstrating a direct route to these compounds (Leng & Qin, 2018).
Solid-State Emissive Fluorophores
Another application involves the development of novel fluorophores, such as 2,5-bis(methylsulfonyl)-1,4-diaminobenzene, which shows high fluorescence emission and photostability. These compounds are solid-state emissive, water-soluble, and independent of solvent and pH with high quantum yields and large Stokes shifts. This breakthrough provides a minimalistic approach to designing green fluorophores using a single benzene ring, moving away from traditional extended π-conjugated systems (Beppu et al., 2015).
Novel Indoles Synthesis
The compound and its derivatives have been used as catalysts for the synthesis of novel 3-substituted indoles under solid-state conditions. This methodology employs poly(N-bromo-N-ethyl-benzene-1,3-disulfonamide) [PBBS] and N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide [TBBDA] to achieve good to high yields of 3-substituted indoles from indoles, aldehydes, and arylamines, showcasing an efficient, room temperature synthesis process (Ghorbani‐Vaghei et al., 2014).
Antimicrobial Applications
Additionally, 1-bromo-2-triazolethane-1-sulfonyl fluoride, a derivative, has been used for the fluorosulfonylvinylation of primary and secondary cyclic or acyclic amines, including amino acids and pharmaceuticals. This derivative demonstrated enhanced antimicrobial activity against Gram-positive bacteria when functionalized with vinyl sulfonyl fluoride, suggesting its potential in medical applications and drug development (Leng et al., 2020).
Propiedades
IUPAC Name |
1-bromo-3-(2-fluoroethylsulfonyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2S/c9-7-2-1-3-8(6-7)13(11,12)5-4-10/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJVKPHTARFCGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(2-fluoroethanesulfonyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



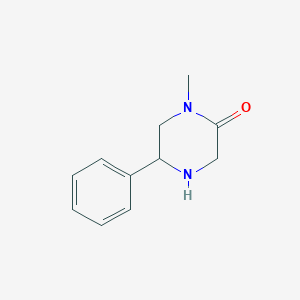
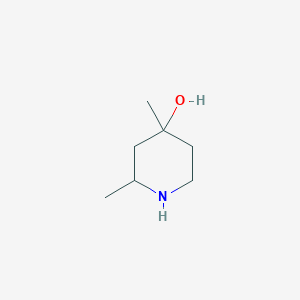
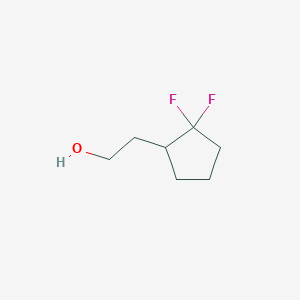


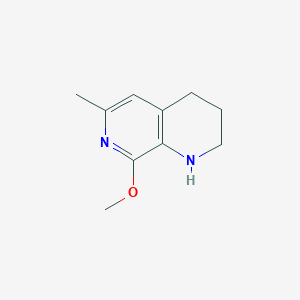
![[1,2,4]Triazolo[1,5-a]pyridin-6-ol](/img/structure/B1457636.png)
